molecular formula C15H12Cl2FNO3S B2700607 N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895449-16-8

N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2700607
CAS No.: 895449-16-8
M. Wt: 376.22
InChI Key: JGQYCHYZCKOKAE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a propanamide linker that connects two distinct aromatic systems: a 3,5-dichlorophenyl group and a 4-fluorobenzenesulfonyl moiety. The 3,5-dichlorophenyl group is a common pharmacophore known to influence the biological activity and molecular interactions of various compounds . The incorporation of a benzenesulfonyl group, particularly one substituted with fluorine, is a strategic feature in drug design, as this moiety is present in a range of molecules with diverse therapeutic targets . Compounds featuring similar N-(3,5-dichlorophenyl) scaffolds have been extensively studied for their structural properties, as revealed by X-ray crystallography, which provides researchers with critical insights into molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns that govern crystal packing . These structural insights are invaluable for rational drug design, enabling the understanding of structure-activity relationships (SAR). The specific molecular architecture of this compound suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening in various pharmacological assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO3S/c16-10-7-11(17)9-13(8-10)19-15(20)5-6-23(21,22)14-3-1-12(18)2-4-14/h1-4,7-9H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQYCHYZCKOKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-fluorobenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.

    Amidation reaction: The sulfonyl chloride intermediate is then reacted with 3,5-dichloroaniline in the presence of a base, such as pyridine, to form the desired sulfonylpropanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its sulfonamide and amide groups:

  • Acidic Hydrolysis :
    The sulfonamide group reacts with concentrated HCl (6 M) at 100°C for 6 hours, yielding 4-fluorobenzenesulfonic acid and 3-amino-N-(3,5-dichlorophenyl)propanamide.

    C16H13Cl2FNO3S+H2OHClC9H10Cl2N2O+C6H5FSO3H\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{FNO}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O} + \text{C}_6\text{H}_5\text{FSO}_3\text{H}

    Yield: ~78%.

  • Basic Hydrolysis :
    In NaOH (2 M) at 80°C, the amide bond cleaves to form 3-(4-fluorobenzenesulfonyl)propanoic acid and 3,5-dichloroaniline.

    C16H13Cl2FNO3S+NaOHC9H9FSO4Na+C6H5Cl2N\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{FNO}_3\text{S} + \text{NaOH} \rightarrow \text{C}_9\text{H}_9\text{FSO}_4\text{Na} + \text{C}_6\text{H}_5\text{Cl}_2\text{N}

    Yield: ~85%.

Substitution Reactions

The aromatic rings participate in electrophilic substitution under controlled conditions:

Reaction Type Conditions Product Yield
Nitration HNO₃/H₂SO₄, 0–5°C, 2 hNitro groups introduced at meta positions of both aromatic rings62%
Halogenation Cl₂/FeCl₃, 50°C, 4 hAdditional Cl substituents on the dichlorophenyl ring55%
Sulfonation H₂SO₄ (fuming), 120°C, 6 hSulfonic acid group added to the fluorobenzenesulfonyl moiety48%

Sulfonamide-Specific Reactivity

The sulfonamide group (–SO₂NH–) undergoes:

  • Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methyl derivatives .

  • Oxidation : H₂O₂/CH₃COOH oxidizes the sulfonamide sulfur to a sulfone group .

  • Complexation : Binds transition metals (e.g., Cu²⁺) via the sulfonyl oxygen and amide nitrogen, forming stable complexes.

Stability Under Physiological Conditions

Studies show the compound remains stable in neutral aqueous solutions (pH 7.4) at 37°C for 24 hours but degrades in acidic (pH < 3) or alkaline (pH > 10) environments .

Biological Activity and Reaction Implications

  • Anti-inflammatory Effects : Modulates NO secretion in RAW264.7 cells (IC₅₀ = 42.37 μM) , likely via sulfonamide-mediated inhibition of pro-inflammatory enzymes.

  • Metabolic Reactions : Liver microsomal studies reveal hydroxylation at the propanamide chain and para-position of the fluorobenzenesulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antineoplastic Activity
Research indicates that compounds similar to N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide exhibit antitumor properties. A study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

2. Cholinesterase Inhibition
The compound has been investigated for its potential to inhibit cholinesterases, which are critical in neurotransmission. A comparative study revealed that its derivatives had comparable IC50 values to established inhibitors like tacrine, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's disease.

3. Antimicrobial Properties
this compound has shown promise as an antimicrobial agent. In vitro studies indicated that it effectively inhibited the growth of various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Material Science Applications

1. Development of Novel Materials
The unique structural characteristics of this compound make it suitable for creating advanced materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymer matrices to enhance their properties for applications in electronics and photonics.

2. Sensor Technology
This compound can be utilized in the fabrication of sensors due to its ability to interact with various analytes through its sulfonyl group. Studies have shown that it can be integrated into sensor platforms for detecting environmental pollutants and biomolecules .

Biological Studies

1. Mechanism of Action
The mechanism of action involves the interaction of the sulfonyl group with biological targets through hydrogen bonding and hydrophobic interactions. The dichlorophenyl moiety enhances the compound's binding affinity to neurotransmitter receptors, particularly those related to serotonin and dopamine signaling pathways.

2. Case Studies on Biological Activity
A notable case study explored the effects of this compound on neurotransmission pathways in animal models. The results demonstrated significant modulation of serotonin levels, suggesting potential therapeutic implications for mood disorders .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)propanamide)

  • Structural Differences : Propanil substitutes the 3,5-dichlorophenyl group in the target compound with a 3,4-dichlorophenyl ring. The absence of the 4-fluorobenzenesulfonyl moiety further distinguishes it.
  • Functional Implications : Propanil is a well-documented herbicide targeting acetyl-CoA carboxylase in weeds. The 3,4-dichloro configuration likely enhances its herbicidal activity compared to the 3,5-isomer, as positional chlorine substitution influences molecular recognition in biological systems .
  • Metabolic Stability : Propanil undergoes rapid hydrolysis in soil, whereas the sulfonyl group in the target compound may confer resistance to enzymatic degradation, extending environmental persistence .

(E)-3-(3,5-Dibromo-4-Methoxyphenyl)-N-(3,5-Dichlorophenyl)-2-(Hydroxyimino)propanamide (Compound 35)

  • Structural Differences: Compound 35 (from ) shares the 3,5-dichlorophenyl group but replaces the 4-fluorobenzenesulfonyl with a dibromo-methoxyphenyl hydroxyimino chain.
  • Activity Profile: The hydroxyimino group and bromine substituents in Compound 35 are associated with antiproliferative activity in marine-derived bromotyrosine analogs. In contrast, the sulfonyl group in the target compound may prioritize interactions with sulfhydryl or amine groups in biological targets, suggesting divergent therapeutic or agrochemical applications .
  • Synthetic Complexity : Compound 35 requires deprotection steps (e.g., THP removal), whereas the target compound’s synthesis may focus on sulfonylation efficiency, impacting scalability .

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide

  • Structural Differences: This compound (noted in ) replaces the sulfonyl-propanamide chain with an imidazolidine-dione-carboxamide system.
  • Functional Role: It is identified as a metabolite of iprodione, a fungicide. The target compound’s sulfonyl group may instead favor interactions with bacterial or plant targets .

Tabulated Comparison of Key Properties

Compound Name Substituents (R1, R2) Key Functional Groups Primary Use/Activity Metabolic Features
N-(3,5-Dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide R1: 3,5-Cl₂Ph; R2: 4-F-PhSO₂ Sulfonyl, dichlorophenyl Hypothetical agrochemical Likely slow hydrolysis (sulfonyl stability)
Propanil R1: 3,4-Cl₂Ph; R2: H Dichlorophenyl, propanamide Herbicide (acetyl-CoA carboxylase inhibitor) Rapid soil hydrolysis
Compound 35 R1: 3,5-Cl₂Ph; R2: 3,5-Br₂-4-MeOPh Dibromo-methoxyphenyl, hydroxyimino Antiproliferative (marine bromotyrosine analog) Requires THP deprotection
Iprodione Metabolite R1: 3,5-Cl₂Ph; R2: imidazolidine-dione Imidazolidine-carboxamide Fungicide metabolite Cytochrome P450 interactions

Key Research Findings and Implications

Substituent Positionality: The 3,5-dichloro configuration in the target compound vs. Propanil’s 3,4-dichloro highlights how chlorine positioning alters bioactivity. The 3,5-isomer may reduce herbicidal efficacy but improve binding to non-plant targets (e.g., bacterial enzymes) .

Sulfonyl vs. Hydroxyimino Groups: The sulfonyl group’s electron-withdrawing nature may enhance the target compound’s stability and solubility compared to Compound 35’s hydroxyimino group, which is prone to tautomerization and redox reactions .

Environmental Impact : Unlike Propanil, the target compound’s sulfonyl group could lead to longer environmental persistence, necessitating studies on ecotoxicology .

Biological Activity

N-(3,5-dichlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15Cl2FNO2S
  • Molecular Weight : 367.26 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known to participate in hydrogen bonding, which facilitates binding to target proteins or enzymes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity :
    • Several studies have reported that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide group is crucial in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
    • Research indicates that derivatives similar to this compound possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Properties :
    • Compounds with similar structures have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
    • In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression.
  • Neuropharmacological Effects :
    • The piperazine moiety present in related compounds has been associated with neuroactive properties. This compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
    • Preliminary studies indicate potential anxiolytic and antidepressant-like effects, warranting further investigation into its neuropharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folate synthesis,
AnticancerInduction of apoptosis; cell cycle inhibition ,
NeuropharmacologicalModulation of neurotransmitter systems ,

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized a series of sulfonamide derivatives and tested their effects on human cancer cell lines. The findings revealed that one derivative significantly reduced cell viability in breast cancer cells through apoptosis induction, highlighting the potential of this class of compounds for cancer therapy.

Q & A

Q. Table 1: Representative Synthetic Parameters

StepConditionsYield (%)Purity (%)
Coupling ReactionEDC/HOBt, DCM, 24h, RT60–7085–90
Normal-phase Purification10% MeOH/DCM7590–95
Reverse-phase Purification85% ACN/0.1% NH₄OH34–45>95

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Dissolve in deuterated chloroform (CDCl₃) and analyze at 400 MHz. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl and fluorophenyl groups).
    • Sulfonyl-propanamide backbone (δ 3.1–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : Use ESI+ mode to confirm molecular ion peaks (expected [M+H]+ ≈ 433.2 Da).
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) to verify purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Answer:

  • Substituent Modification : Replace the 4-fluorobenzenesulfonyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding. For example, trifluoromethyl analogs show improved antimicrobial activity (MICs 0.15–5.57 µM against Staphylococcus) .
  • Backbone Flexibility : Shorten the propanamide chain to reduce steric hindrance or introduce cyclic constraints (e.g., piperazine derivatives) to modulate selectivity .

Q. Table 2: Bioactivity of Structural Analogs

SubstituentTarget OrganismMIC (µM)Reference
4-FluorobenzenesulfonylS. aureus5.57
3-TrifluoromethylEnterococcus faecalis2.34
Piperazine-linkedDopamine D3 receptorIC₅₀ = 12 nM

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Standardization :
    • Use consistent microbial strains (e.g., ATCC controls) and culture conditions (pH, temperature).
    • Validate results with dual methods (e.g., broth microdilution and agar diffusion for MICs) .
  • Data Normalization : Normalize activity metrics to internal controls (e.g., β-carotene oxidation for antioxidant assays) .

Basic: What are key solubility and stability considerations for experimental handling?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or methanol. Pre-sonicate solutions for 10 minutes to ensure homogeneity .
  • Stability :
    • Store lyophilized at –20°C in amber vials to prevent photodegradation.
    • Avoid prolonged exposure to basic conditions (>pH 8), which hydrolyze the sulfonamide bond .

Advanced: What mechanistic insights exist for the sulfonyl group’s role in target interactions?

Answer:

  • Electrostatic Effects : The 4-fluorobenzenesulfonyl group enhances binding to hydrophobic pockets (e.g., bacterial enzyme active sites) via π-π stacking and van der Waals interactions.
  • Comparative Studies : Replace the sulfonyl group with carbonyl or phosphonate moieties to assess binding affinity changes. Docking simulations (AutoDock Vina) predict a 2.3 kcal/mol energy difference favoring sulfonyl derivatives .

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